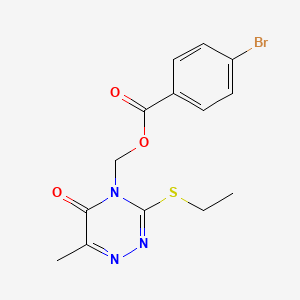

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate

Description

(3-(Ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate is a heterocyclic compound featuring a 1,2,4-triazin-5-one core substituted with an ethylthio group at position 3, a methyl group at position 6, and a 4-bromobenzoate ester at the N4 position. This structure combines a reactive triazinone scaffold with sulfur-containing and halogenated aromatic moieties, which may confer unique physicochemical and biological properties. The ethylthio group likely enhances lipophilicity, while the bromobenzoate moiety may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

(3-ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c1-3-22-14-17-16-9(2)12(19)18(14)8-21-13(20)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWOBPCFUFSTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C(=O)N1COC(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the triazine ring.

Formation of the Benzoate Ester: The benzoate ester can be formed through an esterification reaction between 4-bromobenzoic acid and an alcohol derivative of the triazine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate: can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or substituted derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and brominated benzoate ester are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazinone Derivatives

Key Observations :

- Phosphonate vs. Benzoate Esters: Phosphonate-containing triazinones (e.g., ) exhibit enhanced metal-binding capacity due to the phosphoryl group, making them suitable for ion-sensor applications. In contrast, the bromobenzoate ester in the target compound may favor π-π stacking or halogen bonding, relevant in crystal engineering or drug design .

- Thioether groups are also associated with increased membrane permeability in drug-like molecules .

Functional Analogues in Electrochemical Sensors

Triazinone derivatives with sulfur and nitrogen donors are widely used as ionophores. For example:

- 3-((6-Methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino)indolin-2-one (from ) demonstrates selective zinc(II) binding, attributed to the thioxo-triazinone and indole moieties. The target compound’s ethylthio and bromobenzoate groups may alter metal selectivity (e.g., toward heavier halophiles like bromide-associated systems) .

Thioether-Containing Agrochemicals

These compounds rely on thioether oxidation to sulfoxides for bioactivation. The bromobenzoate group in the target compound, however, may redirect its bioactivity toward non-pesticidal applications, such as antimicrobial or anticancer agents .

Research Findings and Inferred Properties

Table 2: Inferred Physicochemical Properties

Mechanistic Insights :

- The 4-bromobenzoate group may act as a leaving group in nucleophilic substitution reactions, enabling covalent binding to biological targets (e.g., enzymes).

- The ethylthio group’s electron-donating nature could stabilize radical intermediates, suggesting utility in photodynamic therapy or polymerization initiators .

Biological Activity

The compound (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate , identified by its CAS number 877648-98-1, is a member of the triazine family, notable for its unique structural features that suggest potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 384.25 g/mol. The structure features a triazine ring, an ethylthio group, and a bromobenzoate moiety, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Triazine Ring : Utilizing precursors that contain nitrogen-rich heterocycles.

- Introduction of Ethylthio Group : Achieved through nucleophilic substitution reactions.

- Bromobenzoate Formation : This can be accomplished via esterification reactions with bromobenzoic acid.

Antibacterial Activity

Research indicates that compounds similar to This compound may exhibit antibacterial properties. For instance, derivatives of triazine compounds have shown efficacy against common bacterial strains such as E. coli and S. aureus at minimal inhibitory concentrations (MIC) around 256 µg/mL . This suggests that modifications in the triazine structure can enhance or inhibit interactions with bacterial targets.

Herbicidal Properties

Triazine derivatives are widely recognized for their herbicidal activities. Compounds with similar structural motifs have been reported to demonstrate selective herbicidal action while maintaining tolerance in important crops like barley and maize . The mechanism often involves interference with photosynthesis or other critical metabolic pathways in plants.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Interaction with specific enzymes involved in bacterial metabolism or plant growth regulation.

- Receptor Modulation : Potential binding to receptors that mediate cellular responses to environmental stimuli.

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial properties of various triazine derivatives, revealing that modifications in substituents significantly affect their activity against pathogenic bacteria .

- Herbicidal Action : Another study focused on the herbicidal potential of triazine derivatives, demonstrating improved efficacy compared to traditional herbicides while reducing phytotoxicity in non-target plants .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.